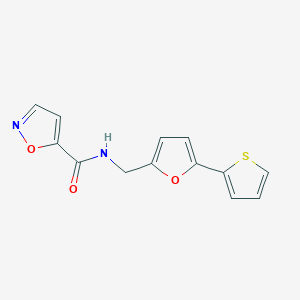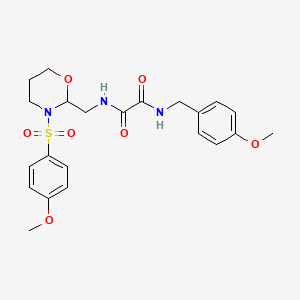
4-Bromo-2-(difluoromethyl)-1-propoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-(difluoromethyl)-1-propoxybenzene is a chemical compound that has gained significant attention from the scientific community due to its unique properties and potential applications. This compound is commonly referred to as BDPB and is known for its ability to interact with biological systems, making it a valuable tool for scientific research.
Mecanismo De Acción
BDPB acts as a selective antagonist of the G protein-coupled receptor, CXCR3. CXCR3 is a chemokine receptor that plays a critical role in immune cell migration and activation. By blocking the activity of CXCR3, BDPB can modulate immune cell function and inhibit inflammation.
Biochemical and Physiological Effects:
BDPB has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that BDPB can inhibit the migration of immune cells, including T cells and natural killer cells. BDPB has also been shown to inhibit the production of pro-inflammatory cytokines, including TNF-α and IL-6. In vivo studies have shown that BDPB can reduce inflammation in various animal models of disease, including arthritis and colitis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BDPB has several advantages as a tool for scientific research. It is a highly selective and potent antagonist of CXCR3, making it a valuable tool for studying the role of CXCR3 in various biological processes. BDPB is also relatively easy to synthesize and can be obtained in large quantities. However, BDPB has some limitations as a research tool. It has limited solubility in water, which can make it difficult to use in certain experimental settings. Additionally, BDPB has a relatively short half-life, which can limit its effectiveness in certain in vivo studies.
Direcciones Futuras
There are several future directions for research involving BDPB. One potential area of research is the development of BDPB analogs with improved pharmacological properties. Another potential area of research is the use of BDPB as a tool for studying the role of CXCR3 in various disease states, including cancer and autoimmune diseases. Additionally, BDPB could be used as a tool for developing new therapeutics that target CXCR3 and modulate immune cell function. Overall, BDPB has significant potential as a tool for scientific research and has the potential to lead to new insights into the role of CXCR3 in health and disease.
Métodos De Síntesis
BDPB can be synthesized using various methods, including the Suzuki-Miyaura cross-coupling reaction and the Buchwald-Hartwig amination reaction. The Suzuki-Miyaura cross-coupling reaction involves the reaction of 4-bromo-2-(difluoromethyl)-1-iodobenzene with 1-propoxyboronic acid in the presence of a palladium catalyst. The Buchwald-Hartwig amination reaction involves the reaction of 4-bromo-2-(difluoromethyl)-1-chlorobenzene with propylamine in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
BDPB has been extensively used in scientific research as a tool to study various biological processes. It has been used as a ligand to study the binding properties of G protein-coupled receptors (GPCRs), which are important targets for drug discovery. BDPB has also been used as a tool to study the role of GPCRs in various physiological processes, including pain perception, inflammation, and cardiovascular function.
Propiedades
IUPAC Name |
4-bromo-2-(difluoromethyl)-1-propoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF2O/c1-2-5-14-9-4-3-7(11)6-8(9)10(12)13/h3-4,6,10H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNHHOWYMBTRNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Br)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2702202.png)


![1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2702207.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide](/img/structure/B2702209.png)
![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2702212.png)


![1-(3,4-dichlorophenyl)-N-(3-morpholinopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2702217.png)

![N-(1-cyanocyclopentyl)-2-{2-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2702221.png)
![2-[1-[3-(Trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2702222.png)

